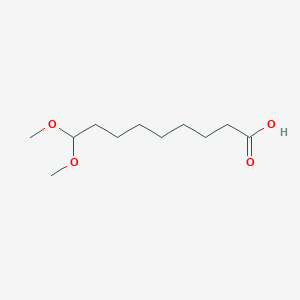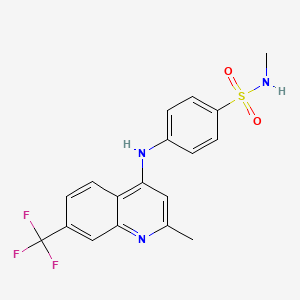
9,9-dimethoxynonanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethoxynonanoic acid is an organic compound with the molecular formula C11H22O4 It is a derivative of nonanoic acid, characterized by the presence of two methoxy groups at the ninth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-dimethoxynonanoic acid typically involves the esterification of nonanoic acid followed by methoxylation. One common method includes the reaction of nonanoic acid with methanol in the presence of an acid catalyst to form the methyl ester. This ester is then subjected to methoxylation using dimethyl sulfate or methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9,9-Dimethoxynonanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used to study the effects of methoxy groups on fatty acid metabolism and enzyme interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and as a precursor for various industrial products.
Mechanism of Action
The mechanism by which 9,9-dimethoxynonanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting metabolic pathways and biochemical reactions. For example, the presence of methoxy groups can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and enzymes involved in fatty acid metabolism.
Comparison with Similar Compounds
Nonanoic Acid: The parent compound, lacking the methoxy groups.
9-Methoxynonanoic Acid: A similar compound with only one methoxy group.
9,9-Dimethoxydecanoic Acid: A homologous compound with an additional carbon in the chain.
Uniqueness: 9,9-Dimethoxynonanoic acid is unique due to the presence of two methoxy groups at the ninth carbon position, which significantly alters its chemical properties and reactivity compared to its analogs. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H22O4 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9,9-dimethoxynonanoic acid |
InChI |
InChI=1S/C11H22O4/c1-14-11(15-2)9-7-5-3-4-6-8-10(12)13/h11H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
XDIISQHQFQMEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12124112.png)
![4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)

![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)

![1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12124143.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B12124172.png)
![3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12124177.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)
